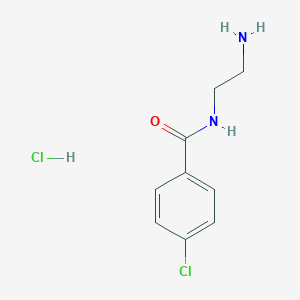

N-(2-氨基乙基)-4-氯苯甲酰胺盐酸盐

概述

描述

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a useful research compound. Its molecular formula is C9H12Cl2N2O and its molecular weight is 235.11 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

再生医学中的应用

“N-(2-氨基乙基)-4-氯苯甲酰胺盐酸盐”已在再生医学领域得到应用。 它已被整合到一种快速交联的马来酰亚胺修饰的透明质酸和明胶水凝胶递送系统中 . 该水凝胶得益于由天然细胞外基质基材料组成,但具有明确、可控和模块化的特性 . 这使其适用于细胞包封、药物递送和生物制造等应用 .

位点-1-蛋白酶 (S1P) 的抑制

该化合物已在旨在描述胆固醇调节基因的研究中得到广泛应用,因为它具有强大的抑制位点-1-蛋白酶 (S1P) 的能力 . S1P 是一种位于高尔基体的丝氨酸蛋白酶,负责激活固醇调节元件结合蛋白 . 通过选择性地抑制 S1P,该化合物可用于表征 SREBP 抑制的下游结果及其对胆固醇调节的影响 .

单胺氧化酶 B (MAO-B) 抑制

“Ro 16-6491” 是一种可逆的“机制型”单胺氧化酶 (MAO) B 型抑制剂 . 它选择性地以高亲和力结合到大脑和血小板膜中 MAO-B 的活性位点

作用机制

Target of Action

Ro 16-6491, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a potent, reversible, and highly selective inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that metabolizes neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Ro 16-6491 binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . The compound inhibits MAO-B with an initial competitive phase, followed by a time-dependent inhibition of MAO . This inhibition is reversible, meaning it can be undone by removing the compound .

Biochemical Pathways

The inhibition of MAO-B by Ro 16-6491 affects the metabolic pathways of several neurotransmitters. By inhibiting MAO-B, Ro 16-6491 prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain . This can have various downstream effects, depending on the specific neurotransmitter involved.

Result of Action

The primary result of Ro 16-6491’s action is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to improved mood and cognition, while increased serotonin levels can lead to reduced anxiety and depression .

Action Environment

The action of Ro 16-6491 can be influenced by various environmental factors. For example, the presence of other drugs that affect neurotransmitter levels can potentially interact with Ro 16-6491, altering its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .

生化分析

Biochemical Properties

Ro 16-6491 plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme MAO-B . This enzyme is involved in the breakdown of monoamines in the brain, including neurotransmitters like dopamine and serotonin. By inhibiting MAO-B, Ro 16-6491 can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .

Cellular Effects

The effects of Ro 16-6491 on cells are primarily related to its inhibition of MAO-B. This can lead to increased levels of monoamine neurotransmitters in the brain, which can influence various cellular processes. For example, increased dopamine levels can enhance neuronal signaling and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Ro 16-6491 exerts its effects by binding to the active site of the MAO-B enzyme, thereby inhibiting its activity . This prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these chemicals in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ro 16-6491 can change over time. For example, the inhibition of MAO-B by Ro 16-6491 is reversible . This means that the enzyme can regain its activity over time, which can lead to a gradual decrease in the levels of monoamine neurotransmitters .

Dosage Effects in Animal Models

The effects of Ro 16-6491 in animal models can vary depending on the dosage. At lower doses, Ro 16-6491 can effectively inhibit MAO-B and increase monoamine levels without causing significant side effects. At higher doses, it may cause adverse effects .

Metabolic Pathways

Ro 16-6491 is involved in the metabolic pathway related to the breakdown of monoamine neurotransmitters. By inhibiting MAO-B, it disrupts this pathway and leads to an accumulation of these neurotransmitters .

Transport and Distribution

Given its role as an MAO-B inhibitor, it is likely that it is transported to areas of the brain where this enzyme is present .

Subcellular Localization

The subcellular localization of Ro 16-6491 is likely to be in the mitochondria, as this is where the MAO-B enzyme is located . By localizing to this part of the cell, Ro 16-6491 can effectively inhibit the activity of MAO-B .

属性

IUPAC Name |

N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUMZUNJBHSOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420645 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94319-79-6 | |

| Record name | Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94319-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

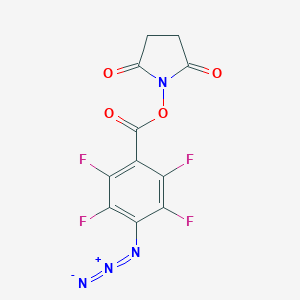

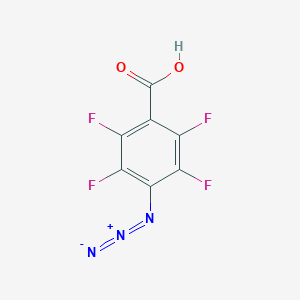

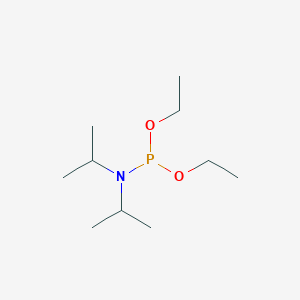

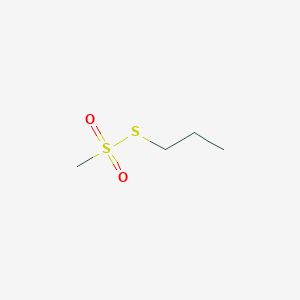

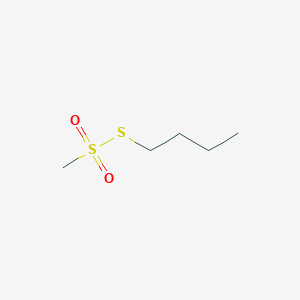

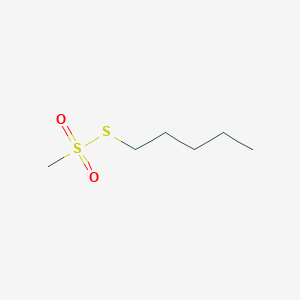

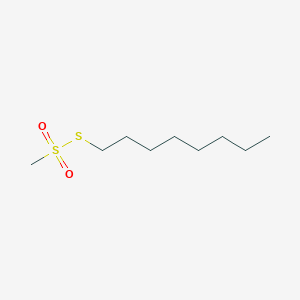

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)